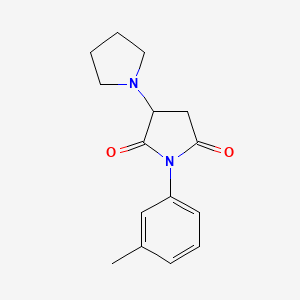

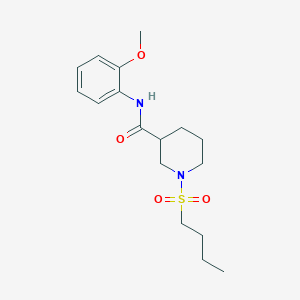

1'-(3-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Pyrrolidine diones, including structures similar to the queried compound, are typically synthesized through multistep organic reactions. For example, the stereoselective reduction of similar pyrrolidine diones has been studied using sodium borohydride with metal chlorides, showcasing the complexity and variability in the synthesis approaches of these compounds (Jumali et al., 2017). Multicomponent syntheses involving N-isocyaniminotriphenylphosphorane and aldimines have also been described, leading to the formation of substituted pyrrolidine diones (Adib et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrrolidine diones, including the target compound, is characterized by the presence of a pyrrolidine ring fused with a dione moiety. X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy, are commonly employed to elucidate the structure of such compounds. For instance, studies have provided detailed insights into the conformation and crystal structure of related compounds, thereby highlighting the non-planarity and intricate hydrogen bonding patterns typical of these molecules (Aydın et al., 2013).

Chemical Reactions and Properties

Pyrrolidine diones undergo various chemical reactions, reflecting their reactive nature. These reactions include stereoselective reductions, cyclization, and multicomponent reactions that lead to a wide range of derivatives with diverse chemical properties. The reactivity is often influenced by the substituents on the pyrrolidine ring and the dione moiety, which can alter the electronic and steric landscape of the molecule, thereby affecting its chemical behavior (Jumali et al., 2017).

Physical Properties Analysis

The physical properties of pyrrolidine diones, such as melting points, solubility, and crystal structure, are crucial for their handling and application in various domains. These properties are determined by the molecular structure, with factors like intermolecular hydrogen bonding playing a significant role. For example, the crystal structure analysis of related compounds provides insights into the molecular packing and stability, which are directly related to their physical properties (Aydın et al., 2013).

Chemical Properties Analysis

The chemical properties of pyrrolidine diones, including acidity, basicity, and reactivity towards various reagents, are influenced by the dione functionality and the nature of the substituents on the pyrrolidine ring. Studies on similar compounds have revealed their reactivity patterns, such as susceptibility to nucleophilic attacks and participation in cycloaddition reactions, which underscore the versatility of pyrrolidine diones in synthetic chemistry (Adib et al., 2011).

科学的研究の応用

Synthesis and Antimicrobial Activity

- Researchers have synthesized new derivatives of pyrrolidine diones, including compounds similar to "1'-(3-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione", and tested their antimicrobial properties. Some of these compounds have shown promising in vitro antifungal activities towards several test fungi, with particular derivatives exhibiting significant inhibitory activities against a broad spectrum of fungi (Cvetkovic et al., 2019).

Molecular Structure Analysis

- Studies have been conducted on the molecular structure of similar compounds, providing insights into their dicarbonyl tautomer forms and the stabilization of their structure by weak intermolecular hydrogen bonds (Tenon et al., 2000).

Stereoselective Reduction in Synthesis

- Research on the stereoselective reduction of pyrrolidine dione derivatives has been conducted, focusing on understanding the effect and hydride transfer mechanism in the synthesis of natural bioactive compounds (Jumali et al., 2017).

Structural Investigations

- Investigations into the structure of 3-acylpyrrolidine-2,4-diones have been performed using spectroscopy and X-ray crystallography. These studies help in understanding the tautomer constitution and revising the structures of natural products containing the pyrrolidine dione unit (Nolte et al., 1980).

Photoluminescent Polymers

- Research into π-conjugated polymers containing pyrrolidine dione units, like the one , has been conducted. These polymers exhibit strong photoluminescence and are potentially suitable for electronic applications (Beyerlein & Tieke, 2000).

Bioactive Compound Synthesis

- The compound has been used in the synthesis of bioactive compounds, including antifungal and antibacterial agents. Certain derivatives have shown significant activity against various fungi and bacteria (Fujinami et al., 1972).

特性

IUPAC Name |

1-(3-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-5-4-6-12(9-11)17-14(18)10-13(15(17)19)16-7-2-3-8-16/h4-6,9,13H,2-3,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRLKLPCDNJTMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)

![8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)

![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)

![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)